molecular formula C11H7BrF6O B14067646 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one

1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14067646
M. Wt: 349.07 g/mol
InChI Key: MZBXXDBAISVZEF-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one is a fluorinated aromatic ketone with a bromine substituent on the propanone chain. Its structure features two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3,5-positions of the phenyl ring and a bromine atom at the third carbon of the propanone chain.

Properties

Molecular Formula

C11H7BrF6O

Molecular Weight

349.07 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O/c12-2-1-9(19)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H2

InChI Key

MZBXXDBAISVZEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce the corresponding alcohol .

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molar Mass Substituents Functional Group Notable Properties
1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one - C₁₁H₇BrF₆O ~357.08 3,5-bis(CF₃), 3-Br Propan-1-one, Bromine Data not available
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 85068-34-4 C₁₁H₈F₆O 270.18 3,5-bis(CF₃) Propan-1-one Similarity 1.00
1-(4-(Trifluoromethyl)phenyl)propan-1-one 711-33-1 C₁₀H₉F₃O 202.17 4-CF₃ Propan-1-one Similarity 1.00
1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one 1806540-10-2 C₁₁H₁₃BrOS₂ 305.25 3,5-bis(SCH₃), 3-Br Propan-2-one, Bromine Density 1.45±0.1 g/cm³
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 C₁₅H₁₂Br₂O 368.06 4-Br on phenyl Propan-2-one Purity >99.0%

Key Findings

Electron-Withdrawing vs. Electron-Donating Substituents
  • The bis(trifluoromethyl) groups in the target compound and 85068-34-4 strongly withdraw electron density from the aromatic ring, enhancing the electrophilicity of the ketone carbonyl group. This contrasts with bis(methylthio) substituents in 1806540-10-2, which donate electron density via sulfur lone pairs, reducing electrophilicity .
  • The 4-bromophenyl groups in 54523-47-6 provide moderate electron withdrawal, less pronounced than CF₃ but sufficient to influence reactivity in substitution reactions .
Bromine Position and Reactivity
  • In contrast, bromine in 54523-47-6 is on the aromatic ring, favoring electrophilic aromatic substitution or cross-coupling reactions .
Chain Length and Steric Effects
  • The propan-1-one backbone in the target compound and 85068-34-4 offers a linear structure, while propan-2-one (e.g., 54523-47-6) introduces a branched ketone. This affects steric accessibility and may influence reaction pathways .
Physical Properties
  • The bis(trifluoromethyl) group increases molecular weight and lipophilicity compared to analogs like 711-33-1 (single CF₃). This likely reduces solubility in polar solvents but enhances stability under acidic conditions .
  • The brominated analogs (target compound and 1806540-10-2) exhibit higher molar masses and densities compared to non-brominated derivatives, as seen in 1806540-10-2’s predicted density of 1.45 g/cm³ .

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its complex structure, which includes trifluoromethyl groups on a phenyl ring and a bromopropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C11H8BrF6OC_{11}H_{8}BrF_{6}O, with a molecular weight of 413.2 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, contributing to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₈BrF₆O
Molecular Weight413.2 g/mol
Functional GroupsTrifluoromethyl, Bromopropanone

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • The compound's structure allows it to penetrate bacterial membranes effectively due to its lipophilic nature.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on several cancer cell lines:

  • IC₅₀ Values : The compound exhibited IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner, potentially through the activation of caspase pathways .

Enzyme Inhibition

The bromopropanone moiety in this compound suggests potential for enzyme inhibition:

  • The electrophilic nature of the bromine atom allows it to interact with nucleophilic sites in enzymes, which could disrupt critical biological processes.
  • Further biochemical assays are necessary to elucidate specific enzyme targets and the overall mechanism of action.

Study 1: Antimicrobial Efficacy

In a study focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results indicated that the compound effectively inhibited growth at concentrations as low as 0.5 µg/mL for certain strains, outperforming several known antibiotics .

Study 2: Anticancer Properties

Another investigation assessed the anticancer effects on MCF-7 cells. The study found that treatment with the compound led to significant cell death and increased levels of apoptotic markers compared to untreated controls. The findings suggest that modifications to the chemical structure could enhance potency further .

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